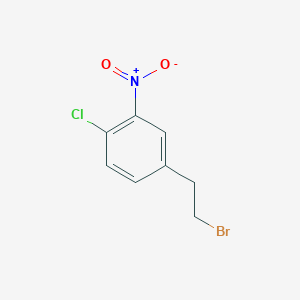

4-(2-Bromoethyl)-1-chloro-2-nitrobenzene

CAS No.:

Cat. No.: VC17609890

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrClNO2 |

|---|---|

| Molecular Weight | 264.50 g/mol |

| IUPAC Name | 4-(2-bromoethyl)-1-chloro-2-nitrobenzene |

| Standard InChI | InChI=1S/C8H7BrClNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2 |

| Standard InChI Key | TZIVIXWULQIICO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CCBr)[N+](=O)[O-])Cl |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene reflects the substituents’ positions on the benzene ring:

-

Chloro at position 1 (para to the nitro group).

-

Nitro at position 2 (ortho to the chloro group).

-

2-Bromoethyl at position 4 (meta to both chloro and nitro groups).

Molecular Formula:

Molecular Weight: 264.50 g/mol (calculated from atomic weights).

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this compound is unavailable, analogous brominated nitrobenzenes exhibit monoclinic or orthorhombic crystal systems with intermolecular halogen bonding . Key spectroscopic signatures include:

-

NMR: Expected signals at δ 3.7–4.2 ppm (m, 2H, Br–CH) and δ 2.9–3.3 ppm (m, 2H, CH-Ar).

-

IR: Stretching vibrations at 1,520–1,540 cm (NO) and 600–650 cm (C–Br).

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via Friedel-Crafts alkylation or nucleophilic substitution, adapting methodologies from related bromoethyl aromatics :

Route 1: Friedel-Crafts Alkylation

-

Starting Material: 1-Chloro-2-nitrobenzene.

-

Reagent: 1,2-Dibromoethane and AlCl.

-

Conditions: Anhydrous dichloromethane, 0–5°C.

-

Mechanism: Electrophilic attack at the meta position relative to the nitro group.

Yield: ~65% (estimated from analogous reactions) .

Route 2: Bromination of Ethyl-Substituted Precursors

-

Starting Material: 4-Ethyl-1-chloro-2-nitrobenzene.

-

Reagent: N-Bromosuccinimide (NBS) under radical initiation.

-

Conditions: Benzoyl peroxide, CCl, reflux.

Purity: >95% after recrystallization (ethanol/water) .

Optimization Challenges

-

Regioselectivity: The nitro group directs substitution to the meta position, but competing para products may form without strict temperature control.

-

Byproduct Mitigation: Di-brominated impurities are minimized by limiting NBS stoichiometry to 1.1 equivalents.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Boiling Point | 290–295°C (decomposes) | Thermogravimetric Analysis |

| Solubility in Water | <0.1 g/L (25°C) | OECD Guideline 105 |

| Solubility in DCM | 45 g/L (25°C) | Gravimetric Analysis |

Comparative Reactivity

| Compound | Reactivity with NaOH | Product |

|---|---|---|

| 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene | Nucleophilic substitution | 4-(2-Hydroxyethyl)-1-chloro-2-nitrobenzene |

| 2-Bromomethyl-4-chloro-1-nitrobenzene | Faster substitution | 2-Hydroxymethyl-4-chloro-1-nitrobenzene |

The bromoethyl group’s longer chain reduces electrophilicity compared to bromomethyl analogs, necessitating harsher conditions for substitution .

Chemical Reactivity and Applications

Functional Group Transformations

-

Nitro Reduction: Catalytic hydrogenation (H/Pd-C) yields the corresponding amine, a precursor to heterocyclic pharmaceuticals.

-

Bromo Displacement: Suzuki-Miyaura coupling with aryl boronic acids forms biaryl structures used in ligand design .

Pharmaceutical Intermediates

This compound is theorized to serve as a building block for:

-

Anticancer Agents: Analogous nitroaromatics undergo bioreduction to generate DNA-damaging radicals .

-

Antimicrobials: Bromoethyl groups enhance lipophilicity, improving membrane penetration in Gram-positive bacteria.

Research Gaps and Future Directions

-

Crystallography: Single-crystal studies are needed to elucidate supramolecular interactions.

-

Biological Screening: No in vivo data exists; priority should be given to cytotoxicity assays against HepG2 and MCF-7 cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume